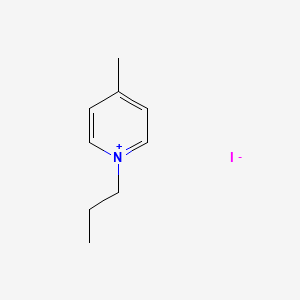

4-Methyl-1-propylpyridin-1-ium iodide

Description

Overview of Pyridinium-Based Organic Salts and Their Significance

Pyridinium-based organic salts are a class of organic compounds featuring a pyridinium (B92312) cation, which is the conjugate acid of pyridine (B92270). chemistryviews.org The quaternization of the nitrogen atom in the pyridine ring with an alkyl or aryl group results in a permanent positive charge, leading to the formation of a salt with an accompanying anion. mdpi.com This structural feature imparts unique physicochemical properties to these salts, such as increased polarity, and in some cases, the ability to act as ionic liquids. sigmaaldrich.com

The significance of pyridinium salts is extensive and multifaceted. They serve as versatile intermediates in organic synthesis, enabling a variety of chemical transformations. nih.gov Their applications span from their use as catalysts and reagents in organic reactions to their role in the development of novel materials with specific electronic and optical properties. mdpi.comrsc.org Furthermore, many biologically active molecules and pharmaceuticals contain the pyridinium scaffold, highlighting their importance in medicinal chemistry. researchgate.net

Contextualization of 4-Methyl-1-propylpyridin-1-ium Iodide within Quaternary Ammonium (B1175870) Chemistry

This compound belongs to the broader family of quaternary ammonium compounds (QACs). QACs are defined by a central nitrogen atom bonded to four organic groups, resulting in a cationic species. mdpi.com In the case of this compound, the nitrogen is part of the aromatic pyridine ring, and it is quaternized by a propyl group, with a methyl group substituted at the 4-position of the pyridine ring. The positive charge is balanced by an iodide anion.

The general synthesis of such N-alkylpyridinium salts typically involves the Menshutkin reaction, where a pyridine derivative (in this case, 4-methylpyridine (B42270) or 4-picoline) reacts with an alkyl halide (1-iodopropane). This straightforward and efficient reaction provides access to a wide array of pyridinium salts with varying alkyl chain lengths and substituents on the pyridine ring. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-1-propylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.HI/c1-3-6-10-7-4-9(2)5-8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAYBASLRQCFTR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=C(C=C1)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579266 | |

| Record name | 4-Methyl-1-propylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54342-55-1 | |

| Record name | 4-Methyl-1-propylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 4 Methyl 1 Propylpyridin 1 Ium Iodide

Mechanistic Principles of N-Alkylation for Pyridinium (B92312) Cation Formation

The core of the synthesis of 4-Methyl-1-propylpyridin-1-ium iodide lies in the N-alkylation of the 4-methylpyridine (B42270) ring. This transformation is a classic example of a nucleophilic substitution reaction, where the nitrogen atom of the pyridine (B92270) acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.

Application of the Menschutkin Reaction for this compound Synthesis

The Menschutkin reaction, first described in 1890, is the reaction between a tertiary amine and an alkyl halide to form a quaternary ammonium (B1175870) salt. The synthesis of this compound from 4-methylpyridine and propyl iodide is a direct application of this reaction. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of 4-methylpyridine attacks the carbon atom of propyl iodide that is bonded to the iodine atom. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then becomes the counter-ion to the newly formed 4-methyl-1-propylpyridin-1-ium cation.

The reaction is typically carried out by mixing the two reactants, often in a suitable solvent or, in some cases, under solvent-free conditions. The rate and efficiency of the reaction are influenced by several factors, including the nature of the alkyl halide, the structure of the pyridine derivative, the solvent, and the temperature.

Investigation of Reaction Kinetics and Thermodynamic Parameters for N-Propylation

Kinetic studies of the Menschutkin reaction provide valuable insights into the reaction mechanism and allow for the optimization of reaction conditions. While specific kinetic data for the reaction of 4-methylpyridine with propyl iodide is not extensively documented in publicly available literature, studies on similar systems, such as the reaction of 4-methylpyridine with n-propyl bromide in sulpholane, offer a strong basis for understanding the kinetics of this N-propylation.

In a study of the quaternization of 4-methylpyridine with n-propyl bromide, the following kinetic parameters were determined. rsc.org

| Reaction | Activation Energy (Ea) (kJ mol⁻¹) | Rate Constant (k) at 319.2 K (10⁵ dm³ mol⁻¹ s⁻¹) |

| 4-methylpyridine + n-propyl bromide | 66.0 ± 1.1 | 8.21 |

These values indicate a moderate activation energy barrier for the reaction. The rate constant shows a reasonable reaction rate at the specified temperature. It is expected that the reaction with propyl iodide would proceed faster than with propyl bromide, as iodide is a better leaving group than bromide. The thermodynamic parameters, such as enthalpy (ΔH°) and entropy (ΔS°) of activation, are also crucial. For the related nucleophilic addition of amines to a pyridinium iodide derivative, the enthalpy change (ΔH) was found to be approximately -11 kcal M⁻¹, indicating an exothermic process. researchgate.net The transition state of the SN2 reaction is more ordered than the reactants, which would suggest a negative entropy of activation.

Exploration of Reaction Conditions and Solvents

The choice of reaction conditions, particularly the solvent, plays a pivotal role in the synthesis of pyridinium salts. The optimization of these conditions is key to achieving high yields and purity.

Solvent-Free Synthetic Approaches

Solvent-free, or "neat," reaction conditions are gaining increasing attention due to their environmental benefits and potential for improved efficiency. For the synthesis of N-alkylpyridinium iodides, a solvent-free approach can be highly effective. In a related synthesis of 1-(3-iodopropyl)-4-methylquinolin-1-ium iodide, the reaction was successfully carried out by mixing 4-methylquinoline (B147181) with an excess of 1,3-diiodopropane (B1583150) at room temperature without any solvent. mdpi.comresearchgate.net This method resulted in the precipitation of the product in high purity.

A similar approach can be applied to the synthesis of this compound. Reacting 4-methylpyridine directly with an excess of propyl iodide at room or a slightly elevated temperature could lead to the formation of the desired product, which may precipitate from the reaction mixture. This approach minimizes waste and simplifies the work-up procedure.

Optimization of Polar Aprotic Solvents in Pyridinium Iodide Formation

Polar aprotic solvents are often employed in Menschutkin reactions as they can solvate the transition state, which is more polar than the reactants, thereby accelerating the reaction. Solvents such as acetonitrile (B52724), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly used.

For the synthesis of pyridinium salts, the choice of solvent can significantly impact the reaction rate and yield. For instance, in the synthesis of related pyrimidinium salts, acetonitrile was found to be an effective solvent. nih.gov The optimization of solvent would involve screening a range of polar aprotic solvents and evaluating the reaction progress through techniques like TLC or NMR spectroscopy. A study on N-alkylpyridinium iodides in various non-aqueous solvents highlighted the formation of solvent-shared ion pairs, indicating the intimate involvement of the solvent in the product's structure in solution. rsc.org

| Solvent | Dielectric Constant (ε) at 20°C | General Effect on SN2 Reactions |

| Acetonitrile | 37.5 | Generally accelerates the reaction |

| Dimethylformamide (DMF) | 36.7 | Often a good solvent for these reactions |

| Dimethyl sulfoxide (DMSO) | 46.7 | Can significantly increase the rate |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and improved purity of the products. The synthesis of N-alkylpyridinium salts is amenable to this technique.

In a typical microwave-assisted synthesis of a picolinium-based ionic liquid, the picoline and the alkyl halide are mixed, sometimes with a small amount of solvent like acetonitrile, and irradiated in a microwave reactor. The temperature and reaction time are key parameters to be optimized. For the synthesis of this compound, a protocol could involve heating a mixture of 4-methylpyridine and propyl iodide in a sealed vessel under microwave irradiation. A systematic optimization of temperature, time, and reactant ratios would be necessary to achieve the best results. A study on the microwave-assisted synthesis of related pyridinium salts demonstrated that reactions could be completed in as little as 50 minutes at 155°C. mdpi.com

Precursor Chemistry and Derivatization Strategies

The formation of this compound is a classic example of the Menshutkin reaction, which involves the quaternization of a tertiary amine (4-methylpyridine) with an alkyl halide (propyl iodide). The efficiency of this synthesis is heavily reliant on the reactivity of the precursors and the chosen reaction conditions.

Functionalization of 4-Methylpyridine

4-Methylpyridine, also known as γ-picoline, serves as the nitrogen-containing heterocyclic core of the target molecule. The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule, making it susceptible to alkylation. The presence of the methyl group at the 4-position of the pyridine ring slightly increases the electron density on the nitrogen atom through an inductive effect, thereby enhancing its nucleophilicity compared to unsubstituted pyridine.

The primary functionalization strategy for 4-methylpyridine in this context is direct N-alkylation. This reaction is typically carried out by reacting 4-methylpyridine with an appropriate alkylating agent. The general reaction is illustrated below:

Figure 1: General N-alkylation of 4-methylpyridine.

| Reactant | Product | Reagent |

| 4-Methylpyridine | N-Alkyl-4-methylpyridinium halide | Alkyl halide |

This direct alkylation approach is a straightforward and widely employed method for the synthesis of N-alkylpyridinium salts. nih.govresearchgate.net

Reactivity of Propyl Iodide and Related Alkyl Halides

Propyl iodide is an effective alkylating agent for the quaternization of pyridines. The reactivity of alkyl halides in SN2 reactions, such as the Menshutkin reaction, follows the trend I > Br > Cl > F. The carbon-iodine bond is the weakest among the halogens, and iodide is an excellent leaving group, which facilitates the nucleophilic attack by the pyridine nitrogen.

The choice of the alkyl halide is a critical parameter in the synthesis. While other propyl halides like propyl bromide or chloride could be used, propyl iodide generally offers higher reaction rates, allowing for milder reaction conditions. The reaction can often be carried out by heating the neat mixture of 4-methylpyridine and propyl iodide or by using a suitable solvent to facilitate the reaction. Common solvents for such quaternization reactions include acetonitrile, ethanol (B145695), or even solvent-free conditions. google.comresearchgate.net

The progress of the reaction can be monitored by the precipitation of the pyridinium salt, which is often a solid at room temperature and insoluble in less polar solvents.

Purification and Isolation Techniques for High Purity this compound

The crude product obtained from the synthesis typically contains unreacted starting materials and potential side products. Therefore, robust purification methods are essential to achieve high-purity this compound, which is crucial for its subsequent applications.

Advanced Recrystallization Protocols

Recrystallization is a powerful and commonly used technique for the purification of crystalline solids like pyridinium salts. tifr.res.inillinois.edu The principle of this method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature.

For N-alkylpyridinium iodides, various solvent systems have been reported to be effective. The choice of solvent is critical and often determined empirically.

Commonly Used Solvents for Recrystallization of Pyridinium Salts:

| Solvent/Solvent System | Rationale | Reference(s) |

| Ethanol | Good solubility at high temperatures and reduced solubility upon cooling. | orgsyn.org |

| Ethanol/Diethyl Ether | Ethanol acts as the primary solvent, and the addition of diethyl ether as an anti-solvent induces precipitation. | nih.gov |

| Acetone | Effective for removing starting materials, especially for longer alkyl chain pyridinium salts. | nih.gov |

| Isopropanol | Can provide good crystal quality. | researchgate.net |

A general recrystallization protocol involves dissolving the crude this compound in a minimum amount of hot solvent (e.g., ethanol). The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. tifr.res.in

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the analysis and purification of ionic compounds like this compound. nih.govsemanticscholar.org Reversed-phase HPLC is a common mode used for the separation of pyridinium salts.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18 or cyano-based columns) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Representative HPLC Parameters for Pyridinium Salt Analysis:

| Parameter | Typical Value/Condition | Reference(s) |

| Column | C18 (Octadecylsilyl) or Cyano (CN) | nih.govsielc.com |

| Mobile Phase | Acetonitrile/Water gradient or isocratic elution with a buffer (e.g., sodium acetate) | nih.gov |

| pH | Often adjusted to a slightly acidic pH (e.g., 5.0) to ensure consistent ionization | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at a wavelength where the pyridine ring absorbs (e.g., ~257 nm) | nih.gov |

For preparative HPLC, the conditions are scaled up from the analytical method to isolate larger quantities of the purified compound. The collected fractions containing the pure product are then subjected to solvent evaporation to yield the high-purity this compound.

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 1 Propylpyridin 1 Ium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments within a molecule. For 4-methyl-1-propylpyridin-1-ium iodide, the spectrum is expected to show distinct signals for the protons on the pyridinium (B92312) ring and the propyl and methyl substituents.

The quaternization of the nitrogen atom in the pyridine (B92270) ring leads to a significant downfield shift of the ring protons due to the increased positive charge and resulting deshielding effect. Protons on the carbon atoms adjacent to the nitrogen (H-2 and H-6) are expected to be the most deshielded, appearing at the lowest field. The protons on the carbons meta to the nitrogen (H-3 and H-5) would appear at a slightly higher field.

The protons of the N-propyl group will also exhibit characteristic shifts. The methylene (B1212753) protons directly attached to the positively charged nitrogen atom (N-CH₂) will be deshielded and appear further downfield compared to the other propyl protons. The signal for the terminal methyl group of the propyl chain will appear at the highest field (most shielded). The methyl group attached to the pyridinium ring at the C-4 position will appear as a singlet in a region typical for aryl methyl groups.

Based on data from analogous compounds like 4-methyl-1-(3-phenoxypropyl)pyridinium bromide and other N-alkylated pyridinium salts, the following chemical shifts can be estimated. researchgate.net

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridinium H-2, H-6 | 8.5 - 8.8 | Doublet | 2H |

| Pyridinium H-3, H-5 | 7.8 - 8.1 | Doublet | 2H |

| N-CH₂ (propyl) | 4.4 - 4.7 | Triplet | 2H |

| C-CH₂-C (propyl) | 1.8 - 2.1 | Sextet | 2H |

| CH₃ (propyl) | 0.9 - 1.2 | Triplet | 3H |

| CH₃ (on ring) | 2.4 - 2.7 | Singlet | 3H |

Note: These are estimated values and the actual spectrum may vary based on the solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom in the pyridinium ring and the propyl and methyl substituents.

Similar to ¹H NMR, the carbon atoms of the pyridinium ring are significantly deshielded due to the positive charge on the nitrogen. The carbon atom at the 4-position (C-4), bearing the methyl group, and the carbons adjacent to the nitrogen (C-2 and C-6) are expected to appear at the lowest fields. The carbons at the 3 and 5 positions (C-3 and C-5) will be at a slightly higher field.

For the N-propyl group, the carbon atom directly bonded to the nitrogen (N-CH₂) will be the most deshielded. The terminal methyl carbon will be the most shielded. The methyl carbon attached to the ring will have a characteristic shift in the aromatic methyl region. Data from related compounds such as 4-chloro-1-methylpyridin-1-ium iodide and 1-iodopropane (B42940) can be used to estimate these shifts. docbrown.inforesearchgate.net

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon | Estimated Chemical Shift (δ, ppm) |

| Pyridinium C-4 | 158 - 162 |

| Pyridinium C-2, C-6 | 144 - 148 |

| Pyridinium C-3, C-5 | 128 - 132 |

| N-CH₂ (propyl) | 60 - 64 |

| C-CH₂-C (propyl) | 25 - 29 |

| CH₃ (propyl) | 10 - 14 |

| CH₃ (on ring) | 21 - 24 |

Note: These are estimated values and the actual spectrum may vary based on the solvent and experimental conditions.

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals.

COSY experiments would confirm the coupling relationships between adjacent protons, for instance, within the propyl chain and between the ortho and meta protons on the pyridinium ring.

HSQC would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity of the propyl and methyl groups to the pyridinium ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to study the spatial proximity of different protons, providing insights into the preferred conformation of the propyl group relative to the pyridinium ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the pyridinium ring and the alkyl chains.

Key expected vibrational modes include:

C-H stretching vibrations of the aromatic pyridinium ring and the aliphatic propyl and methyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C and C=N stretching vibrations of the pyridinium ring are expected in the 1650-1450 cm⁻¹ region. The formation of the pyridinium cation often leads to a blue shift of these bands compared to the neutral 4-methylpyridine (B42270). researchgate.net

C-H bending vibrations for the alkyl groups will be present in the 1470-1350 cm⁻¹ region.

Ring vibrations of the substituted pyridine will also be observable.

Based on data for 4-methylpyridine and other pyridinium salts, the following FT-IR peaks can be anticipated. nist.gov

Table 3: Estimated FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Estimated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Pyridinium Ring C=C, C=N Stretches | 1640 - 1650, 1500-1580 |

| CH₂ and CH₃ Bending | 1380 - 1470 |

| Pyridinium Ring Bending | 600 - 900 |

Note: These are estimated values. The physical state of the sample (e.g., solid KBr pellet, liquid film) can influence the exact peak positions.

Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy would be useful for observing the symmetric breathing modes of the pyridinium ring. In studies of similar ionic liquids containing iodide, Raman spectroscopy has been effectively used to study the interactions and species present, such as the formation of polyiodides (e.g., I₃⁻), which have characteristic peaks in the low-frequency region (typically 100-200 cm⁻¹). researchgate.netresearchgate.net The spectrum would also show the characteristic C-H stretching and ring deformation modes, complementing the FT-IR data.

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon interaction with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), is expected to exhibit characteristic absorption bands arising from π → π* transitions within the pyridinium ring. The presence of the methyl group at the 4-position and the propyl group on the nitrogen atom can subtly influence the position and intensity of these bands compared to unsubstituted pyridinium.

Typically, pyridinium-based ionic liquids display a strong absorption band in the UV region, often between 250 and 280 nm. This primary absorption is attributed to the main π → π* transition of the aromatic cation. A secondary, weaker band or a shoulder may also be observed at a longer wavelength. The iodide anion can also contribute to the spectrum, particularly through charge-transfer-to-solvent (CTTS) bands, which are highly dependent on the solvent used. For instance, studies on similar pyridinium iodides have shown that the position of absorption maxima can shift based on solvent polarity, a phenomenon known as solvatochromism. wiley.comnih.gov

Table 1: Expected UV-Vis Absorption Data for this compound in Ethanol

| Parameter | Expected Value | Transition Type |

|---|---|---|

| λmax1 | ~ 260 - 270 nm | π → π* (pyridinium ring) |

| λmax2 | May appear as a shoulder | n → π* or CTTS |

Luminescence and Photophysical Properties

While many simple N-alkylpyridinium salts are not strongly luminescent, some substituted pyridinium compounds can exhibit fluorescence. wiley.com The potential for luminescence in this compound would depend on the rigidity of its structure and the absence of efficient non-radiative decay pathways.

Mass Spectrometry (MS) Techniques for Molecular Integrity Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and integrity of the 4-Methyl-1-propylpyridin-1-ium cation. Electrospray Ionization Mass Spectrometry (ESI-MS) is the ideal technique for this ionic, non-volatile compound.

In the positive ion mode, the ESI-MS spectrum would show a prominent peak corresponding to the intact cation, [C9H14N]+. The exact mass of this cation can be calculated and compared with the experimentally observed m/z value for high-resolution mass spectrometry (HRMS) confirmation.

Table 2: Predicted Mass Spectrometry Data for the 4-Methyl-1-propylpyridin-1-ium Cation

| Parameter | Value | Notes |

|---|---|---|

| Formula | [C9H14N]+ | Cationic Species |

| Calculated Monoisotopic Mass | 136.1121 u | - |

| Nominal Mass | 136 u | - |

Fragmentation analysis (MS/MS) could be performed on the parent ion (m/z 136.1) to further confirm the structure. Expected fragmentation pathways would involve the loss of the propyl group or cleavage of the pyridinium ring.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Should suitable single crystals of this compound be grown, SCXRD would provide the definitive three-dimensional arrangement of ions in the crystal lattice. researchgate.net Based on studies of similar pyridinium salts, such as 4-methyl-1-(3-phenoxypropyl)pyridinium bromide and various 4-[(benzylamino)carbonyl]-1-methylpyridinium halides, a number of structural features can be anticipated. aist.go.jp

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the 4-methyl-1-propylpyridinium cation. The packing of the cations and iodide anions would be governed by a combination of electrostatic forces and weaker intermolecular interactions, such as C–H···I hydrogen bonds and potentially π–π stacking interactions between pyridinium rings. The crystal system could range from monoclinic to orthorhombic, as seen in related structures. aist.go.jp

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value/System | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Unit cell geometry |

| Space Group | P21/c | Symmetry of the crystal lattice |

| Z (Formula units per cell) | 4 | Number of ions in the unit cell |

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing a fingerprint pattern unique to a specific crystalline phase. The PXRD pattern of a synthesized batch of this compound would be used to confirm its phase identity by comparing it to a theoretical pattern calculated from SCXRD data (if available).

The technique is also crucial for assessing the bulk purity of the material. The presence of sharp, well-defined peaks would indicate a highly crystalline sample, while the absence of peaks from starting materials or other crystalline impurities would confirm its phase purity. The positions (in 2θ) and relative intensities of the diffraction peaks are characteristic of the compound's crystal structure.

Thermal Analysis Methods

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental data for the thermal analysis of this compound, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is publicly available. Chemical suppliers of this compound note that analytical data is not collected for this specific product. sigmaaldrich.com Therefore, a detailed discussion and presentation of research findings on its phase behavior and thermal stability, as requested by the outline, cannot be provided.

Differential Scanning Calorimetry (DSC) for Phase Behavior Investigation

No published studies were found that investigate the phase behavior of this compound using Differential Scanning Calorimetry (DSC). This includes data on melting point, glass transition, or any other phase transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

There are no available research findings or data from Thermogravimetric Analysis (TGA) to assess the thermal stability and decomposition profile of this compound.

Structural Chemistry and Intermolecular Interactions of 4 Methyl 1 Propylpyridin 1 Ium Iodide

Crystal Structure Determination and Polymorphism

A definitive crystal structure for 4-methyl-1-propylpyridin-1-ium iodide is not publicly available in the surveyed literature. However, based on extensive studies of closely related N-alkylpyridinium halides, a number of structural characteristics can be predicted. The crystal structure is determined by the geometric and electronic properties of the 4-methyl-1-propylpyridin-1-ium cation and the iodide anion, as well as the efficiency of the crystal packing.

It is anticipated that the compound would crystallize in a common space group, with the packing arrangement maximizing electrostatic and van der Waals interactions. Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic salts and could be expected for this compound. Different crystallization conditions, such as solvent and temperature, could lead to different polymorphic forms, each with unique packing and physical properties. For instance, studies on other pyridinium (B92312) salts have revealed the existence of multiple polymorphs. researchgate.net

Supramolecular Assembly and Packing Motifs in the Solid State

In the absence of conventional hydrogen bond donors, the C-H groups of the pyridinium ring and the propyl chain act as weak hydrogen bond donors, forming C-H···I interactions with the iodide anion. These interactions are a significant feature in the crystal packing of pyridinium halides. researchgate.net The positively charged nitrogen atom in the pyridinium ring enhances the acidity of the adjacent C-H protons, making them more effective hydrogen bond donors.

The aromatic pyridinium ring of the 4-methyl-1-propylpyridin-1-ium cation is capable of engaging in π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the electron-rich π-systems of adjacent pyridinium rings. The geometry of these interactions can vary, from perfectly cofacial to offset or edge-to-face arrangements.

In the crystal structure of related compounds, such as 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, offset π-π stacking interactions have been observed, linking the cations into extended arrays. researchgate.net The inter-centroid distances between the stacked rings are typically in the range of 3.5 to 4.0 Å, indicative of significant attractive interactions. researchgate.netnih.gov The presence of the methyl group at the 4-position of the pyridinium ring can influence the nature and extent of these π-stacking interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a d_norm surface, which highlights regions of significant intermolecular interactions.

For this compound, a Hirshfeld surface analysis would be expected to reveal prominent red regions on the d_norm surface, corresponding to the C-H···I hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. It is anticipated that H···I/I···H contacts would represent a significant percentage of the total interactions, confirming the importance of hydrogen bonding in the crystal packing. Other significant contacts would include H···H, C···H/H···C, and C···C interactions, reflecting the van der Waals forces and π-stacking within the crystal.

A study on pyridinium-based bismuth iodide complexes, which utilized 4-methylpyridine (B42270), demonstrated the utility of Hirshfeld surface analysis in understanding the influence of noncovalent intermolecular interactions on crystal packing. researchgate.netarxiv.orgrsc.org

Table 1: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Expected Contribution |

|---|---|

| H···I/I···H | High |

| H···H | Significant |

| C···H/H···C | Moderate |

| C···C | Moderate |

This table is predictive and based on analyses of similar pyridinium halide structures.

Conformational Analysis of the Cationic Moiety in Various Environments

The 4-methyl-1-propylpyridin-1-ium cation possesses conformational flexibility due to the rotatable bonds in the propyl chain. The conformation of this alkyl chain in the solid state will be influenced by the crystal packing forces, adopting a geometry that minimizes steric hindrance and maximizes favorable intermolecular interactions.

In different environments, such as in solution, the cation may exhibit a range of conformations due to the increased molecular motion. The preferred conformation in the solid state is often a low-energy conformation that is "frozen in" upon crystallization. The orientation of the propyl group relative to the plane of the pyridinium ring is a key conformational parameter. Studies on similar N-alkylpyridinium cations have shown that the alkyl chain can adopt various conformations to accommodate the packing requirements of the crystal lattice. mdpi.com

Impact of the Iodide Anion on Cationic Conformational Preferences and Crystal Packing

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-methyl-1-(3-phenoxypropyl)pyridinium bromide |

| 4-aminopyridine |

| 4-methylpyridine |

| 4-dimethyaminopyridine |

| 4-pyridinecarbonitrile |

Phase Transition Phenomena and Dynamic Behavior in Crystalline Structures

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the phase transition phenomena and dynamic behavior specifically within the crystalline structures of this compound. To date, no published studies appear to have utilized techniques such as differential scanning calorimetry (DSC), temperature-dependent X-ray diffraction, or other analytical methods to investigate the thermal response and potential polymorphic transformations of this compound.

While the broader class of pyridinium-based ionic liquids and crystals can exhibit complex phase behaviors, including solid-solid transitions and the formation of different crystalline phases (polymorphism), there is no specific experimental data to confirm or characterize such phenomena for this compound. The dynamic behavior of the propyl chain and the potential for reorientational motions of the pyridinium ring within the crystal lattice as a function of temperature remain uninvestigated.

Consequently, detailed research findings, including transition temperatures, enthalpy changes, and descriptions of structural changes between different phases for this compound, are not available in the current body of scientific literature. Further experimental investigation is required to elucidate these aspects of its solid-state chemistry.

Theoretical and Computational Investigations of 4 Methyl 1 Propylpyridin 1 Ium Iodide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of molecules. For an ionic compound like 4-Methyl-1-propylpyridin-1-ium iodide, these calculations would typically focus on the 4-methyl-1-propylpyridinium cation and its interaction with the iodide anion.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. For the 4-methyl-1-propylpyridinium cation, DFT calculations would be employed to determine its most stable three-dimensional conformation. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

Key outputs from DFT calculations include the total energy of the molecule, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. In a study on hydroxyl-functionalized pyridinium (B92312) ionic liquids, DFT calculations were used to reveal the charge distribution on the cationic core, showing how substituents influence the partial positive charge on the pyridinium nitrogen atom. nih.gov

While no specific data tables for this compound are available, a hypothetical DFT study would likely yield the optimized Cartesian coordinates of the atoms and a list of bond lengths and angles. For instance, one would expect specific lengths for the C-N bonds within the pyridine (B92270) ring, the N-propyl bond, and the C-C and C-H bonds of the alkyl chains.

Hypothetical Data Table: Optimized Geometric Parameters (DFT) This table is for illustrative purposes and is not based on actual published data for this compound.

| Parameter | Value |

|---|---|

| N1-C2 Bond Length (Å) | Value |

| C4-Methyl C Bond Length (Å) | Value |

| N1-Propyl C1 Bond Length (Å) | Value |

| C2-N1-C6 Bond Angle (°) | Value |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is crucial for understanding and predicting UV-visible absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption.

For this compound, TD-DFT calculations would help in correlating its electronic structure with its spectroscopic signatures. The calculations would identify the nature of the electronic transitions, for example, whether they are localized on the pyridinium ring (π-π* transitions) or involve charge transfer between the cation and the iodide anion.

Hypothetical Data Table: TD-DFT Calculated Excitation Energies and Oscillator Strengths This table is for illustrative purposes and is not based on actual published data for this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | Value | Value | Value |

| S0 → S2 | Value | Value | Value |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the iodide anion, while the LUMO would be predominantly on the pyridinium cation. The energy gap would be indicative of the charge transfer interactions between the ion pair.

Hypothetical Data Table: Frontier Molecular Orbital Energies This table is for illustrative purposes and is not based on actual published data for this compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating the behavior of ionic liquids in the condensed phase.

MD simulations can model how this compound behaves as a bulk liquid or when dissolved in a solvent. By simulating a system containing many ions, one can study properties like density, viscosity, and diffusion coefficients. Furthermore, MD simulations provide a detailed picture of the liquid's structure, including radial distribution functions (RDFs), which describe the probability of finding one ion at a certain distance from another.

For this compound, MD simulations would reveal the spatial arrangement of the cations and anions, highlighting the nature of the ion pairing and the formation of local structures. If a solvent is present, the simulations would also detail the solvation shells around the ions. Studies on N-alkylpyridinium halide-based ionic liquids have used techniques like Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR), which can be complemented by MD simulations, to study micellization and aggregation behavior. researchgate.net

The interaction of ionic liquids with surfaces is crucial for many applications, such as in catalysis, lubrication, and electrochemistry. MD simulations can be used to model the adsorption of this compound onto various interfaces, such as a solid surface or the air-liquid interface.

These simulations would provide insights into the orientation of the ions at the interface. For example, the pyridinium ring might preferentially orient parallel or perpendicular to the surface, and the alkyl chains could extend into the bulk liquid or lie flat on the surface. Such simulations would help in understanding the formation of electrical double layers and the mechanisms of surface-supported processes. While no specific studies on the adsorption of this compound were found, related research on alkylpyridinium salts highlights the importance of such investigations. nih.govresearchgate.net

Mechanistic Studies through Computational Approaches

Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions at a molecular level. By employing quantum mechanical calculations, it is possible to map out the energetic landscape of a reaction, identifying key intermediates and transition states that govern the transformation of reactants into products.

Elucidation of Reaction Pathways for Synthesis and Transformation

The synthesis of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom of 4-methylpyridine (B42270) acts as the nucleophile, attacking the electrophilic carbon of 1-iodopropane (B42940), with the iodide ion serving as the leaving group.

Computational studies, typically employing Density Functional Theory (DFT), can model this reaction pathway. mdpi.comresearchgate.netnih.gov The process is understood to proceed through a well-defined transition state.

Reactants, Transition State, and Products:

The reaction begins with the approach of the 4-methylpyridine molecule to the 1-iodopropane molecule. As they interact, they form a pre-reaction complex, which is a local minimum on the potential energy surface. From this complex, the system moves towards the transition state.

The transition state (TS) is the highest point on the minimum energy path connecting reactants and products. For this SN2 reaction, the transition state is characterized by the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-iodine bond. The nitrogen atom of the pyridine ring, the α-carbon of the propyl group, and the iodine atom are approximately collinear in a trigonal bipyramidal geometry around the central carbon atom.

Following the transition state, the system relaxes to form the this compound product, where a full covalent bond between the nitrogen and the propyl group is established, and the iodide ion is the counter-ion.

Energetics of the Reaction:

The table below summarizes the key energetic parameters that can be obtained from a computational study of this reaction.

| Parameter | Description | Expected Computational Outcome |

| ΔE‡ | Activation Energy | A positive value, representing the energy barrier for the reaction. |

| ΔErxn | Reaction Energy | A negative value, indicating that the formation of the pyridinium salt is an exothermic process. |

| Geometry of TS | Transition State Geometry | Trigonal bipyramidal geometry around the α-carbon of the propyl group, with partial N-C and C-I bonds. |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and vibrational (infrared) spectra. researchgate.netresearchgate.net These predictions can be correlated with experimental data to confirm the structure of a synthesized compound.

Prediction of NMR Spectra:

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict these chemical shifts. researchgate.net

For this compound, the quaternization of the nitrogen atom in the pyridine ring leads to a significant downfield shift of the signals for the ring protons and carbons compared to the starting material, 4-methylpyridine. This is due to the increased positive charge on the pyridinium ring, which deshields the nuclei.

The table below presents a hypothetical correlation between predicted ¹H NMR chemical shifts for this compound and experimental data for the starting material, 4-propylpyridine, to illustrate the expected changes. chemicalbook.com

| Protons | Predicted δ (ppm) for this compound | Experimental δ (ppm) for 4-Propylpyridine chemicalbook.com | Expected Change |

| Pyridinium (ortho to N) | ~8.5 - 9.0 | 8.48 | Downfield shift |

| Pyridinium (meta to N) | ~7.8 - 8.2 | 7.10 | Downfield shift |

| N-CH₂ | ~4.5 - 5.0 | - | New signal |

| CH₂ (propyl) | ~1.8 - 2.2 | 1.67 | Downfield shift |

| CH₃ (propyl) | ~0.9 - 1.2 | 0.95 | Minimal change |

| CH₃ (ring) | ~2.6 - 2.9 | 2.58 (for 4-propylpyridine) | Minimal change |

Similarly, the ¹³C NMR chemical shifts can be predicted. The carbons of the pyridinium ring are expected to show a significant downfield shift upon N-alkylation.

Prediction of Vibrational Spectra:

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated using DFT. researchgate.netcdnsciencepub.comyoutube.com These calculations can help in assigning the various vibrational modes of the molecule. For this compound, key vibrational modes would include the stretching and bending vibrations of the pyridinium ring, the C-H bonds of the methyl and propyl groups, and the C-N bond. The calculated frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.

The table below shows a hypothetical comparison of predicted and expected experimental vibrational frequencies for key functional groups.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

| Pyridinium ring C-H stretch | ~3000 - 3100 | ~3000 - 3100 |

| Alkyl C-H stretch | ~2850 - 3000 | ~2850 - 3000 |

| Pyridinium ring C=C/C=N stretch | ~1450 - 1650 | ~1450 - 1650 |

| CH₂ bend | ~1400 - 1470 | ~1400 - 1470 |

| CH₃ bend | ~1370 - 1390 | ~1370 - 1390 |

| C-N stretch | ~1000 - 1200 | ~1000 - 1200 |

The correlation of these predicted spectroscopic parameters with experimental data, when available, provides strong evidence for the successful synthesis and structural integrity of this compound. In the absence of direct experimental data for the target compound, the comparison with closely related analogues and starting materials offers valuable insights into its expected spectroscopic signature.

Advanced Applications in Chemical Science Excluding Prohibited Categories

Role in Catalysis and Organic Transformations

The unique chemical structure of 4-Methyl-1-propylpyridin-1-ium iodide suggests its potential utility in several catalytic domains. As an ionic liquid, it possesses characteristics such as low vapor pressure, thermal stability, and tunable solubility, which are advantageous in various catalytic systems.

While direct research specifically documenting this compound as a primary surfactant in micellar catalysis is limited, the principles of this field suggest a potential role. Micellar catalysis utilizes surfactants to form micelles in a solvent, creating micro-environments that can enhance reaction rates and selectivity. Surfactants that also act as catalysts have been developed, for instance, by incorporating catalytic groups into their structure.

Ionic liquids with amphiphilic properties, similar to the subject compound, can self-assemble into aggregates in solution, providing distinct polar and non-polar domains. This environment can be particularly effective for reactions involving reactants with different polarities. The pyridinium (B92312) cation could serve as the hydrophilic head, while the propyl and methyl groups contribute to its hydrophobic character, potentially allowing it to function within a micellar system to facilitate organic reactions.

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. wisdomlib.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction can proceed. wisdomlib.orgcrdeepjournal.org The general mechanism involves the exchange of the catalyst's anion with the reacting anion in the aqueous phase, forming a lipophilic ion pair that can migrate into the organic phase to react. wisdomlib.org

As a quaternary ammonium salt, this compound is a candidate for use as a phase transfer catalyst. Its efficacy in such a system would depend on the balance between its hydrophilicity and lipophilicity, which governs its ability to shuttle ions across the phase boundary. Structurally similar compounds, such as other N-alkylpyridinium salts, have been investigated as ionic liquids and catalysts. researchgate.net For instance, studies on tetraalkylammonium catalysts show that the length of the alkyl chains can significantly impact catalytic activity in PTC reactions. core.ac.uk While specific studies quantifying the performance of this compound as a PTC are not widely documented, its chemical nature aligns with the fundamental requirements for this catalytic role. A key consideration, however, is that iodide anions can sometimes hinder catalytic activity by pairing too strongly with the cation, a phenomenon known as catalyst poisoning. acsgcipr.org

The involvement of pyridinium derivatives in photocatalysis is an active area of research. acs.org These processes often involve the generation of highly reactive, short-lived species upon light absorption. A common pathway involves the single-electron reduction of a pyridinium ion to form a pyridinyl radical, which can then engage in subsequent chemical transformations. researchgate.net This mechanism is central to novel methods for the functionalization of pyridines. researchgate.net

Studies have explored the role of pyridinium as a catalyst in processes like the photocatalytic reduction of CO2. nih.gov While the exact mechanism is complex, it highlights the electrochemical activity of the pyridinium moiety under photo-irradiation. Furthermore, pyridinium iodide itself has been used as a precursor for passivating surface defects in perovskite solar cells, which operate on photocatalytic principles. greatcellsolarmaterials.com Copper iodide complexes incorporating pyridine-based ligands have also demonstrated the ability to photocatalytically degrade organic dyes, with the pyridine (B92270) group playing a role in the material's structure and electronic properties. rsc.org Although direct photocatalytic studies centered on this compound are not prominent, the established reactivity of the pyridinium iodide system suggests its potential for investigation in light-driven chemical processes.

Electrochemical System Components and Interface Science

The ionic nature and electrochemical activity of this compound make it a compound of interest for applications in electrochemical devices and for studying interfacial phenomena like corrosion.

Pyridinium-based ionic liquids are recognized as promising components for electrolytes in various energy devices due to their ionic conductivity and electrochemical stability.

In Dye-Sensitized Solar Cells (DSSCs) , the electrolyte is a critical component that regenerates the photo-oxidized dye and transports charge between the photoanode and the cathode. Pyridinium iodide salts have been successfully used as iodide sources in DSSC electrolytes, offering a cost-effective alternative to more common imidazolium (B1220033) salts. researchgate.net Research has shown that the structure of the pyridinium cation, including the presence and position of alkyl groups, significantly influences the solar cell's performance. researchgate.netrsc.org For example, introducing a methyl group on the pyridinium ring (forming a picolinium salt) can cause a noticeable drop in the open-circuit voltage (Voc) of the cell. researchgate.net The length of the N-alkyl chains also has a subtle effect on performance. researchgate.net

The table below summarizes typical photovoltaic parameters for DSSCs using different electrolytes, highlighting the context in which a compound like this compound would be evaluated.

| Electrolyte Additive | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |

| Reference (No Additive) | 0.65 | 11.50 | 0.55 | 4.15 |

| 1-ethyl-2,3-dimethylimidazolium iodide | 0.68 | 11.23 | 0.58 | 4.48 |

| 1-ethyl-3-methylpicolinium iodide | 0.67 | 11.05 | 0.56 | 4.18 |

| Data derived from studies on similar iodide-based organic salts in acetonitrile (B52724)/valeronitrile electrolytes. rsc.org |

In Redox Flow Batteries (RFBs) , particularly non-aqueous systems, pyridinium-based molecules are explored as redox-active anolytes. nih.gov These batteries store energy in liquid electrolytes, and increasing the concentration of the redox-active species is key to improving energy density. core.ac.uk Pyridinium derivatives have shown promise due to their ability to achieve high concentrations while maintaining low viscosity and high conductivity, which are crucial for practical operation. nih.gov While research has focused on various N-substituted pyridiniums, the fundamental electrochemical properties make this compound a plausible candidate for study in this field. nih.gov

Organic compounds containing heteroatoms like nitrogen and π-electrons in aromatic rings are often effective corrosion inhibitors for metals in acidic media. rsc.orgnih.gov They function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion. rsc.orgnih.gov Pyridinium-based ionic liquids have been systematically studied for this purpose.

The inhibition mechanism involves the adsorption of the inhibitor molecules on the metal surface, which can be described by various adsorption isotherms, such as the Langmuir isotherm. crdeepjournal.orgresearchgate.net This adsorption can be physical (physisorption), involving electrostatic interactions between the charged pyridinium cation and the charged metal surface, or chemical (chemisorption), involving charge sharing or donation from the inhibitor to the metal's vacant d-orbitals. crdeepjournal.org The presence of the iodide anion can have a synergistic effect, enhancing the adsorption of the pyridinium cation. nih.govresearchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to quantify the effectiveness of these inhibitors. Polarization studies reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). researchgate.net EIS measurements provide information about the charge transfer resistance at the metal-solution interface; an increase in this resistance indicates effective inhibition.

Research on structurally similar compounds provides insight into the expected behavior of this compound. For example, studies on N-alkyl-pyridinium salts show that inhibition efficiency generally increases with the length of the alkyl chain, as a longer chain provides greater surface coverage. rsc.org A study on 1-butyl-4-methylpyridinium tetrafluoroborate (B81430) demonstrated that it acts as an effective inhibitor for copper, with its adsorption following the Langmuir isotherm. crdeepjournal.org

The following table presents representative data from electrochemical studies on a related pyridinium inhibitor, illustrating the type of data used to evaluate performance.

| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω·cm²) |

| 0 (Blank) | 158.5 | - | 45 |

| 1.0 | 44.2 | 72.1 | 185 |

| 5.0 | 25.1 | 84.2 | 350 |

| 10.0 | 15.3 | 90.3 | 580 |

| Data derived from studies of a similar pyridinium-based inhibitor on a metal surface in an acidic solution. crdeepjournal.org |

These findings collectively suggest that this compound likely functions as a mixed-type corrosion inhibitor, with its adsorption behavior being a key determinant of its efficiency.

Contributions to Materials Science and Engineering

The unique properties of pyridinium salts, such as their thermal stability, tunable solubility, and ionic conductivity, make them valuable components in the design and synthesis of advanced materials.

Hybrid organic-inorganic perovskites have emerged as a revolutionary class of materials, particularly for photovoltaic applications. nih.gov These materials typically have the chemical formula ABX₃, where A is an organic cation, B is a metal cation (like lead or tin), and X is a halide anion. nih.gov The choice of the organic A-site cation plays a crucial role in determining the structural stability and optoelectronic properties of the perovskite. nih.govnrel.gov

While common organic cations include methylammonium (B1206745) and formamidinium, research has explored a wide variety of other organic cations to tune the properties of perovskite materials. nih.govrsc.org The use of pyridinium-based cations has been investigated, for example, pyridinium iodide has been employed for the surface passivation of perovskite films, which helps to reduce defects and improve the efficiency and stability of perovskite solar cells. researchgate.net Although direct use of the 4-Methyl-1-propylpyridin-1-ium cation as the primary A-site cation in the bulk perovskite lattice is not prominently documented in the available research, its potential as a component in mixed-cation perovskites or as a surface passivating agent remains a possibility. The synthesis of these materials often involves solution processing, where the organic and inorganic components are dissolved in a solvent and then deposited as a thin film. mdpi.comnih.govrsc.org

Ionic liquids (ILs) are salts with melting points below 100 °C, and they possess a unique set of properties including low vapor pressure, high thermal stability, and tunable physicochemical characteristics. researchgate.net Pyridinium-based ionic liquids are a significant class of ILs, and their properties can be tailored by modifying the structure of the cation and the choice of the anion.

The properties of N-alkylpyridinium salts are significantly influenced by the length of the alkyl chain on the pyridinium ring. researchgate.netnih.gov Studies on various N-alkylpyridinium bromides have shown that increasing the alkyl chain length can affect properties such as density, viscosity, and surface tension. researchgate.netresearchgate.net For instance, the density of pyridinium-based ionic liquids generally decreases as the alkyl chain length of the cation increases. researchgate.net The nature of the anion also has a profound impact on the properties of the ionic liquid.

The table below, compiled from data on related N-alkylpyridinium ionic liquids, illustrates how key physicochemical properties can be tailored. While specific data for this compound is not provided, the trends observed for similar compounds are indicative of its expected characteristics.

| Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Density (g/cm³) at 25°C | Viscosity (cP) at 25°C |

| 1-Butyl-4-methylpyridinium | [Tf₂N]⁻ | - | >400 | 1.43 | 66 |

| 1-Hexyl-4-methylpyridinium | [Tf₂N]⁻ | - | >400 | 1.36 | 98 |

| 1-Octyl-4-methylpyridinium | [Tf₂N]⁻ | - | >400 | 1.30 | 145 |

| 1-Butylpyridinium | [BF₄]⁻ | 79-81 | - | - | - |

| 1-Hexylpyridinium | [BF₄]⁻ | 29-31 | - | - | - |

This table is for illustrative purposes and is based on data for related compounds. [Tf₂N]⁻ is bis(trifluoromethylsulfonyl)imide and [BF₄]⁻ is tetrafluoroborate. Data is sourced from various studies on pyridinium ionic liquids. nih.govresearchgate.net

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. rsc.org In the case of ionic compounds like this compound, the crystal packing is governed by a combination of electrostatic forces, hydrogen bonds, and other non-covalent interactions. nih.govnih.gov

The crystal structure of related pyridinium salts reveals the importance of C-H···anion interactions in directing the three-dimensional architecture. For example, in the crystal structure of 4-methyl-1-(3-phenoxypropyl)pyridinium bromide, C-H···Br hydrogen bonds and offset π-π stacking interactions between the pyridinium and phenyl rings are key features that define the crystal packing. nrel.gov

The interaction between the iodide anion and aromatic rings, known as a π-hole interaction, can also be a significant structure-directing force. nih.gov This interaction involves charge transfer from the anion to the electron-deficient region of the π-system and can be strongly attractive. nih.gov The study of such intermolecular interactions is crucial for the rational design of functional materials with specific optical, electronic, or mechanical properties. While a detailed crystal structure analysis of this compound is not available in the searched literature, the principles of crystal engineering suggest that the interplay of these various intermolecular forces would determine its solid-state structure and, consequently, its material properties.

Mechanistic and Kinetic Investigations of 4 Methyl 1 Propylpyridin 1 Ium Iodide Reactivity

Detailed Reaction Mechanisms of N-Alkylation

The formation of 4-methyl-1-propylpyridin-1-ium iodide is achieved through the N-alkylation of 4-methylpyridine (B42270) with an alkyl halide, specifically 1-iodopropane (B42940). This transformation is a classic example of a Menschutkin reaction, which involves the quaternization of a tertiary amine (in this case, the nitrogen atom of the pyridine (B92270) ring) with an alkyl halide. acs.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the lone pair of electrons on the nitrogen atom of the 4-methylpyridine ring acts as a nucleophile, attacking the electrophilic α-carbon atom of 1-iodopropane. This nucleophilic attack occurs in a single, concerted step where the carbon-iodine (C-I) bond is broken simultaneously as the new nitrogen-carbon (N-C) bond is formed. The iodide ion serves as the leaving group. acs.orgrsc.org

The transition state of this reaction involves a trigonal bipyramidal geometry at the carbon atom being attacked, with the nitrogen atom and the iodine atom occupying the apical positions. Significant partial charges develop in the transition state, with the nitrogen atom acquiring a partial positive charge and the iodine atom a partial negative charge.

Step 1: Nucleophilic Attack The nitrogen atom of 4-methylpyridine attacks the primary carbon of 1-iodopropane.

Step 2: Transition State A high-energy transition state is formed where the N-C bond is partially formed and the C-I bond is partially broken.

Step 3: Product Formation The C-I bond fully cleaves, resulting in the formation of the 4-methyl-1-propylpyridin-1-ium cation and the iodide anion. acs.org

The rate of this bimolecular reaction is dependent on the concentration of both reactants, 4-methylpyridine and 1-iodopropane. The choice of a primary alkyl halide like 1-iodopropane is crucial, as SN2 reactions are most efficient with unhindered electrophiles. acs.org Furthermore, the carbon-iodine bond is weaker and iodide is an excellent leaving group compared to other halides, which facilitates the reaction. proquest.com Some studies on related pyridine alkylations have also considered the possibility of single electron-transfer (SET) processes, particularly with organometallic alkylating agents, though the SN2 pathway is the predominant mechanism for reactions with simple alkyl halides. acs.org

Adsorption Kinetics and Isotherms at Solid-Liquid Interfaces (e.g., Langmuir, Freundlich, Temkin, Frumkin Models)

The behavior of ionic compounds like this compound at solid-liquid interfaces is critical in various applications. Its adsorption from aqueous solutions onto solid surfaces is governed by complex equilibria that can be described by several kinetic and isotherm models. The adsorption process for pyridinium (B92312) salts is influenced by factors such as the nature of the adsorbent, concentration of the salt, temperature, and the presence of other ions. orientjchem.org Hydrophobic and van der Waals interactions, driven by the alkyl (propyl) and aryl (pyridinium) moieties, play a significant role in the adsorption process. colab.wsresearchgate.net

Several isotherm models are used to describe the distribution of the adsorbate between the liquid and solid phases at equilibrium:

Langmuir Isotherm : This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. byjus.com It suggests that once a site is occupied, no further adsorption can occur there. At high concentrations, the surface becomes saturated, and the amount of adsorbed substance reaches a maximum. byjus.com

Freundlich Isotherm : This is an empirical model that applies to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heats. wikipedia.org It describes non-ideal and multilayer adsorption and is often expressed in a logarithmic form. ecetoc.org The model's exponent, 1/n, indicates the favorability of the adsorption; a value between 0.1 and 1 suggests favorable adsorption. ecetoc.org

Temkin Isotherm : This model explicitly considers the effects of indirect adsorbate-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with increasing surface coverage due to these interactions. orientjchem.org Studies on other N-alkyl pyridinium salts have shown that the Temkin model can be appropriate for describing their adsorption behavior on certain resins. orientjchem.org

Frumkin Isotherm : This model is an extension of the Langmuir model that accounts for lateral interactions between the adsorbed molecules. These interactions can be either attractive or repulsive and can influence the energy of adsorption.

Research on the adsorption of various N-alkyl pyridinium salts has shown that the process is often spontaneous and exothermic. orientjchem.org The adsorption capacity tends to increase with higher adsorbate concentrations and longer contact times but may decrease with rising temperature or the presence of competing ions like Na⁺. orientjchem.org

| Parameter | Observation |

|---|---|

| Effect of Concentration | Adsorption increases with increasing initial concentration. |

| Effect of Contact Time | Adsorption increases with longer contact time until equilibrium. |

| Effect of Temperature | Adsorption decreases with increasing temperature (exothermic process). |

| Thermodynamics | Process is spontaneous (negative ΔG) and disordered (positive ΔS). |

| Best Fit Isotherm Model | Temkin model provided an appropriate description of the system. |

Influence of Substituent Effects on Pyridinium Salt Chemistry

The presence of the methyl group at the 4-position of the pyridine ring has a significant influence on the reactivity of the molecule during N-alkylation. Substituents on the pyridine ring can alter the reaction rate through both electronic and steric effects. researchgate.net

Electronic Effects : The rate of N-alkylation is directly related to the nucleophilicity of the pyridine nitrogen. The methyl group is an electron-donating group (EDG) through a combination of the inductive effect and hyperconjugation. By donating electron density to the aromatic ring, the methyl group increases the electron density on the nitrogen atom. This enhanced electron density makes the nitrogen a stronger nucleophile, thereby accelerating the rate of the SN2 reaction compared to unsubstituted pyridine. researchgate.net Conversely, an electron-withdrawing group (EWG), such as a cyano or nitro group, would decrease the nitrogen's nucleophilicity and slow the reaction down.

Steric Effects : Steric hindrance can play a major role in the N-alkylation of pyridines, particularly when bulky substituents are located at the 2- or 6-positions (ortho to the nitrogen). Such groups can physically obstruct the approach of the alkyl halide to the nitrogen atom, slowing the reaction. rsc.org However, for this compound, the methyl group is at the 4-position (para to the nitrogen), which is remote from the site of reaction. Therefore, the steric effect of the 4-methyl group is minimal, and its influence on reactivity is overwhelmingly electronic.

The impact of substituents is a fundamental principle in predicting the reactivity of pyridine derivatives in forming pyridinium salts.

| Compound | Substituent at C-4 | Electronic Effect | Expected Relative Rate |

|---|---|---|---|

| 4-Cyanopyridine | -CN | Electron-Withdrawing | Slower |

| Pyridine | -H | Neutral (Reference) | Baseline |

| 4-Methylpyridine | -CH₃ | Electron-Donating | Faster |

Derivatives and Analogues of 4 Methyl 1 Propylpyridin 1 Ium Iodide: Structure Property Relationships

Synthesis and Characterization of Related N-Alkylpyridinium Iodides

The synthesis of N-alkylpyridinium iodides is typically achieved through the quaternization of a pyridine (B92270) derivative. This reaction involves the nucleophilic attack of the nitrogen atom of the pyridine ring on an alkyl iodide, forming a stable quaternary ammonium (B1175870) salt.

Systematic Variation of N-Alkyl Chain Length (e.g., Methyl, Ethyl, Butyl)

The length of the N-alkyl chain is a critical determinant of the properties of N-alkylpyridinium salts. A series of these compounds can be synthesized by reacting a specific pyridine, such as 4-methylpyridine (B42270), with different alkyl iodides (e.g., iodomethane, iodoethane, 1-iodobutane) to yield the corresponding N-methyl, N-ethyl, and N-butyl pyridinium (B92312) iodide analogues.

Research has shown a direct correlation between the N-alkyl chain length and the resulting material's structural and magnetic properties. rsc.org For instance, in a series of p-N-alkylpyridinium nitronyl nitroxide iodides, the position of the iodide ion relative to the pyridinium ring changes as the alkyl chain length increases. rsc.org In a derivative with a shorter chain (methyl), the iodide ion is located out of the plane of the pyridinium ring, leading to strongly antiferromagnetic behavior. rsc.org As the chain length increases (e.g., to ethyl), a mix of in-plane and out-of-plane iodide positions is observed, resulting in weak antiferromagnetism. rsc.org For longer chains (propyl and butyl), the iodide ion sits (B43327) in the plane of the ring, which facilitates a different type of molecular interaction and results in ferromagnetic properties. rsc.org This demonstrates that a systematic variation of the N-alkyl chain provides a powerful tool to control intermolecular interactions and tune the magnetic behavior of the resulting crystalline materials. rsc.org

Interactive Data Table: N-Alkyl Chain Length and Magnetic Properties

| N-Alkyl Group | Iodide Position Relative to Pyridinium Ring | Resulting Magnetic Property |

|---|---|---|

| Methyl | Out-of-plane | Antiferromagnetic rsc.org |

| Ethyl | Mixed in-plane and out-of-plane | Weakly antiferromagnetic rsc.org |

| Propyl | In-plane | Ferromagnetic rsc.org |

| Butyl | In-plane | Ferromagnetic rsc.org |

Modification of Substituents on the Pyridine Ring

Modifying the substituents on the pyridine ring offers another avenue to fine-tune the properties of pyridinium iodides. The nature and position of these substituents can significantly influence the electronic structure and reactivity of the molecule. researchgate.net The synthesis of these analogues involves starting with a pre-functionalized pyridine ring before performing the N-alkylation step. acsgcipr.org

A wide array of synthetic methods exists for creating substituted pyridine rings, including cycloaddition reactions, multi-component reactions, and metal-catalyzed syntheses. acsgcipr.orgorganic-chemistry.org For example, the presence of electron-withdrawing groups on the pyridine ring can affect the yields of subsequent reactions due to electronic effects on the ring's reactivity towards nucleophilic attack. researchgate.net Conversely, introducing electron-donating groups can also alter the chemical behavior. researchgate.net These modifications are crucial for developing compounds for specific purposes, such as catalysts or components in functional materials. researchgate.net Ring transformation reactions, where a different heterocyclic ring like a pyrimidine (B1678525) is converted into a pyridine, also provide a route to unique substitution patterns. wur.nl

Comparative Structural Studies with Analogous Pyridinium and Quinolinium Compounds

Structural comparisons between pyridinium and quinolinium salts reveal significant differences arising from the presence of the fused benzene (B151609) ring in the quinolinium structure. A quinoline (B57606) ring system can be viewed as a pyridine ring fused to a benzene ring. This fusion impacts basicity, planarity, and electronic properties.